Solanidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Solanidine is a steroidal alkaloid primarily found in plants of the Solanaceae family, notably in potatoes (Solanum tuberosum) and other species like Solanum americanum. It serves as a precursor for various glycoalkaloids, including solanine and chaconine, which are known for their toxic effects. Structurally, solanidine is characterized by a complex arrangement of rings and functional groups, making it a significant compound in both plant biology and pharmacology .

Anti-proliferative Properties:

Solanidine has shown promising results in inhibiting the proliferation of various cancer cell lines, including those of breast, colon, and liver cancers. Studies suggest that it may achieve this through mechanisms such as inducing cell cycle arrest and apoptosis (programmed cell death) []. Further research is needed to validate these findings and understand the precise mechanisms of action.

Enzyme Inhibition:

Solanidine has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine in the nervous system []. This property suggests its potential application in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's, which are characterized by AChE dysfunction. However, more research is required to assess its efficacy and safety in this context.

Solanidine undergoes several chemical transformations, notably:

- Hydroxylation: Enzymatic reactions convert solanidine into various hydroxylated derivatives.

- Glycosylation: Solanidine can be glycosylated to form solanine and other glycoalkaloids, which enhances its toxicity and bioactivity .

- Electrochemical Oxidation: Solanidine can be oxidized to yield intermediates like iminium salts, which further react to form steroid hormones such as 16-dehydropregnenolone acetate .

Solanidine exhibits notable biological activities:

- Toxicity: As a precursor to glycoalkaloids, solanidine contributes to the toxic effects observed in humans and animals. Symptoms of solanine poisoning include gastrointestinal distress and neurological effects due to its interference with cellular membranes .

- Biomarker Potential: Recent studies indicate that solanidine can serve as a biomarker for cytochrome P450 2D6 activity, which is crucial for drug metabolism. Variability in solanidine levels correlates with the efficacy of certain medications .

The synthesis of solanidine can be achieved through various methods:

- Biosynthesis: In plants, solanidine is synthesized from cholesterol via hydroxylation, transamination, and cyclization processes. This natural pathway involves several enzymes that facilitate the transformation of simpler sterols into complex alkaloids .

- Chemical Synthesis: Laboratory methods include electrochemical oxidation and the use of oxidizing agents like mercury acetate. These methods yield various derivatives through controlled reactions .

Solanidine has several important applications:

- Pharmaceuticals: It is a precursor for synthesizing steroid hormones, including progesterone and cortisone derivatives .

- Biomarkers in Pharmacogenomics: Its role as a biomarker for cytochrome P450 2D6 activity has implications for personalized medicine, particularly in predicting drug responses .

Studies on solanidine interactions reveal its complex behavior within biological systems:

- Drug Metabolism: Research indicates that solanidine's metabolism is significantly influenced by genetic factors affecting cytochrome P450 enzymes. Poor metabolizers show reduced levels of solanidine metabolites, impacting drug efficacy .

- Cellular Effects: Solanidine and its derivatives have been shown to disrupt cellular membranes and affect ion channel activity, leading to cytotoxic effects in vitro .

Several compounds share structural or functional similarities with solanidine:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Solanine | Glycoalkaloid | Toxicity; insecticidal properties | More potent than solanidine in toxicity |

| Chaconine | Glycoalkaloid | Toxicity; affects cell membranes | Exhibits synergistic effects with solanine |

| Tomatidenol | Steroidal alkaloid | Antifungal properties | Derived from solanidine through specific reactions |

| α-Solanine | Glycoalkaloid | Similar toxicity profile | Commonly found in potatoes |

Solanidine's uniqueness lies in its dual role as both a precursor to toxic glycoalkaloids and a potential biomarker for metabolic studies. Its complex biosynthetic pathways also distinguish it from other compounds within the same family .

Solanidine stands as one of the most significant steroidal alkaloids in natural product chemistry, defined as a poisonous steroidal alkaloid chemical compound that occurs naturally in plants of the Solanaceae family. The compound's discovery and characterization represent a fascinating chapter in the history of alkaloid chemistry, beginning with the isolation of solanine from European black nightshade berries in 1820 by Desfosses. This early work laid the foundation for understanding what would later be recognized as a complex family of glycoalkaloid compounds. The alkaloid aglycone, subsequently named solanidine, was identified when researchers discovered that solanine was actually a glycoside compound. The period between 1820 and the mid-20th century saw gradual progress in understanding these compounds, with modern structural elucidation techniques revolutionizing the field from 1940 onwards.

The historical significance of solanidine extends beyond pure academic interest, as pharmaceutical chemistry had already begun dealing with an increasing number of natural plant-derived substances as organic medicines by the time of solanine's isolation. Early pharmaceutical applications recognized alkaloids as highly active principles responsible for powerful biological actions, making solanidine and related compounds subjects of intense toxicological and therapeutic investigation. The compound's name derives from its parent glycoside solanine, which was first isolated from potato species in 1826 by Baup, establishing the connection between these alkaloids and economically important food crops. This discovery marked the beginning of concerns about the presence of toxic compounds in staple foods, leading to extensive research into the occurrence, biosynthesis, and biological effects of solanidane-type alkaloids.

Classification as a Steroidal Alkaloid

Solanidine belongs to the broader class of steroidal alkaloids, which are characterized by their basic steroidal skeleton with nitrogen-based functional groups attached to the framework. More specifically, these compounds are distinguished by their tetracyclic cyclopentanoperhydrophenanthrene skeleton that marks their close relationship with sterols. Within the steroidal alkaloid family, solanidine is classified among the Solanum alkaloids, one of two major categories alongside Veratrum alkaloids. The structural classification places solanidine within the solanidane subgroup, characterized by a distinctive bicyclic structure that replaces the cholesterol side chain on the D-ring. This structural arrangement differentiates solanidane-type alkaloids from other Solanum alkaloids such as the spirosolane-based compounds like solasodine.

The biosynthetic origin of solanidine from cholesterol places it within the broader context of steroid metabolism in plants. Recent research has revealed that potato solanidanes, including solanidine, are biosynthesized through a pathway that diverged from spirosolane synthesis due to the evolution of a specific dioxygenase enzyme. This evolutionary divergence has been identified as a key factor in the emergence of toxic solanidane glycoalkaloids in potato species. The compound's classification as a steroidal alkaloid also reflects its pharmacological properties, including anticholinesterase activity and membrane-disrupting effects that contribute to its biological activity. Understanding this classification has proven crucial for pharmaceutical applications, as solanidine serves as an important precursor for hormone synthesis and other pharmacologically active compounds.

Significance in Natural Product Chemistry

The significance of solanidine in natural product chemistry extends far beyond its role as a toxic plant metabolite, encompassing aspects of chemical ecology, biosynthetic pathway evolution, and pharmaceutical chemistry. As a secondary metabolite, solanidine represents an excellent example of how plants have evolved sophisticated chemical defense mechanisms against herbivores and pathogens. The compound's occurrence as the aglycone of major potato glycoalkaloids alpha-solanine and alpha-chaconine demonstrates the complex relationship between plant chemistry and agricultural science. Recent advances in understanding the biosynthetic pathway have revealed that solanidane production involves a sophisticated enzymatic cascade, including a key 2-oxoglutarate dependent dioxygenase that catalyzes ring rearrangement from spirosolane to solanidane structures.

From a pharmaceutical perspective, solanidine has gained recognition as a valuable starting material for steroid hormone synthesis, particularly as concerns grow about the monopoly position of traditional precursors like diosgenine. The compound's conversion to 16-dehydropregnenolone acetate, a common intermediate in progesterone and cortisone derivative synthesis, has been accomplished through various synthetic routes. Research has demonstrated that solanidine can be effectively converted to steroid hormones through a nine-step synthetic sequence achieving 30% yield. Additionally, solanidine has emerged as a biomarker for cytochrome P450 2D6 activity, providing insights into drug metabolism and potential drug-drug interactions. This application stems from the discovery that solanidine concentrations are significantly elevated in poor metabolizers of cytochrome P450 2D6 substrates compared to rapid metabolizers.

Occurrence in the Solanaceae Plant Family

Solanidine occurs naturally throughout the Solanaceae family, serving as the hydrolyzed form of several glycoalkaloids including alpha-solanine and alpha-chaconine. While solanidine itself is not commonly found free in nature, its glycosylated precursors are widespread across Solanum species, including economically important crops such as potatoes, tomatoes, and eggplants. The compound is particularly abundant in green potatoes and in Solanum americanum species, where it functions as part of the plant's natural defense system. Recent research has identified over 200 alkaloids from various Solanum species, all possessing the characteristic C₂₇ cholestane skeleton and divided into five structural types: solanidine, spirosolanes, solacongestidine, solanocapsine, and jurbidine.

The distribution pattern of solanidine and its glycosides reflects the evolutionary adaptation of Solanaceae species to environmental pressures. In potato plants, solanidine-containing glycoalkaloids are synthesized constitutively at low levels but can be dramatically upregulated in response to stress conditions such as light exposure, mechanical damage, or pathogen attack. This stress-induced synthesis results in the characteristic greening and bitter taste associated with improperly stored potatoes. The compound's occurrence extends beyond food crops to wild Solanaceae species, where it serves similar defensive functions. Recent genomic studies have identified the specific gene clusters responsible for solanidane biosynthesis, revealing that these pathways are highly conserved across potato cultivars but distinct from those producing spirosolane alkaloids in related species like tomato.

Molecular Formula and Mass (C27H43NO, 397.64 g/mol)

Solanidine is a steroidal alkaloid with the molecular formula C27H43NO and a molecular mass of 397.64 grams per mole [1] [2]. The compound represents a cholestane-type alkaloid that belongs to the solanidane family of steroidal alkaloids [18] [19]. The molecular weight has been precisely determined through mass spectrometry analysis, with the monoisotopic mass recorded as 397.334465 atomic mass units [2] [4]. This molecular composition places solanidine within the C27-cholestane family of alkaloids, which are characterized by their common ABCD steroid skeleton [18] [19].

The elemental composition indicates the presence of twenty-seven carbon atoms, forty-three hydrogen atoms, one nitrogen atom, and one oxygen atom [1] [2] [5]. The molecular formula reflects the structural modification of a cholesterol backbone through the incorporation of nitrogen functionality and the formation of additional ring systems [16] [17]. The relatively high carbon-to-hydrogen ratio suggests a highly unsaturated and cyclized structure typical of complex polycyclic alkaloids [1] [7].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₇H₄₃NO | [1] [2] |

| Molecular Weight | 397.64 g/mol | [1] [2] [5] |

| Monoisotopic Mass | 397.334465 amu | [2] [4] |

| Elemental Composition | C: 27, H: 43, N: 1, O: 1 | [1] [2] |

Stereochemistry and Conformational Analysis

Solanidine exhibits complex stereochemistry with eleven defined stereocenters, all of which are specified in its natural configuration [2] [4]. The absolute configuration follows the pattern (1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S), establishing solanidine as a single enantiomer in its naturally occurring form [1] [30] [31]. This stereochemical arrangement is crucial for the compound's biological activity and structural integrity [18] [19].

The conformational analysis reveals that solanidine possesses a highly rigid molecular framework due to its fused polycyclic structure [13] [18]. The multiple ring systems significantly restrict rotational freedom, resulting in a conformationally locked molecule [13] [16]. The steroid backbone adopts the characteristic chair conformations for the cyclohexane rings, while the nitrogen-containing rings maintain specific spatial orientations [13] [18].

The stereochemical complexity of solanidine theoretically allows for 2¹¹ (2,048) possible stereoisomers, yet only the natural configuration occurs in biological systems [15] [30]. This high degree of stereochemical definition is essential for the compound's recognition by biological receptors and enzymatic systems [18] [19]. The molecule lacks any plane of symmetry, making it optically active with a specific rotation that has been measured in various solvents [27] [30].

| Stereochemical Feature | Description |

|---|---|

| Total Chiral Centers | 11 defined stereocenters [2] [4] |

| Absolute Configuration | (1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S) [1] [30] |

| Molecular Symmetry | No plane of symmetry [30] |

| Conformational Rigidity | Highly rigid polycyclic structure [13] [18] |

| Natural Occurrence | Single enantiomer only [18] [30] |

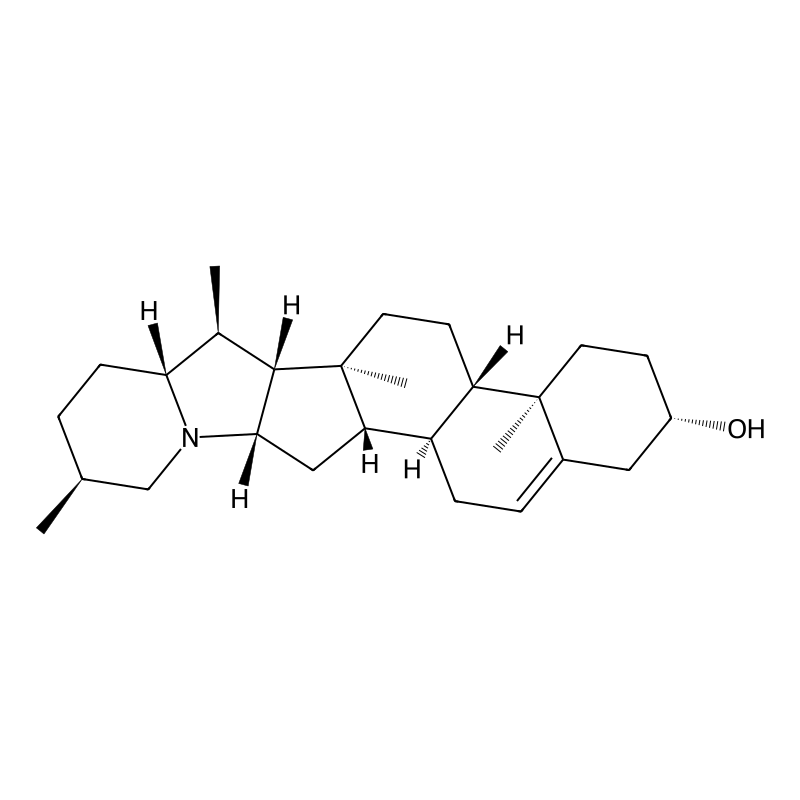

Structural Characteristics and Ring System

The structural architecture of solanidine is characterized by a hexacyclic framework consisting of six fused ring systems [1] [4] [18]. The core structure is built upon a modified cholestane skeleton, which forms the foundation for the complex polycyclic arrangement [16] [18] [19]. The compound belongs to the solanidane family, distinguished by its fused indolizidine pattern with a specific 22R,25S configuration [18] [19].

The ring system comprises four traditional steroid rings (designated A, B, C, and D) plus two additional nitrogen-containing rings (E and F) [18] [19]. Rings A, B, and D are six-membered cyclohexane rings in saturated form, while ring C contains a double bond at the 5-position, creating a partially unsaturated six-membered ring [1] [4] [18]. Ring D represents a five-membered cyclopentane structure [18] [19]. The nitrogen atom is incorporated into two additional rings: ring E forms a six-membered piperidine system, and ring F constitutes a five-membered pyrrolidine ring [18] [19].

The systematic International Union of Pure and Applied Chemistry name reflects this complex architecture: (1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.0²,¹¹.0⁵,¹⁰.0¹⁵,²³.0¹⁷,²²]tetracos-4-en-7-ol [1] [30] [31]. This nomenclature describes the hexacyclic nature of the molecule and specifies the bridging patterns between different ring systems [1] [31].

A single hydroxyl group is positioned at the C₇ carbon in the β-orientation, providing the molecule's only oxygen-containing functional group aside from the nitrogen incorporation [1] [4] [5]. The four methyl groups are strategically located at positions 10, 14, 16, and 20, contributing to the molecule's overall three-dimensional shape and hydrophobic character [1] [18].

| Ring Component | Structure Type | Characteristics |

|---|---|---|

| Ring A | Cyclohexane | 6-membered saturated carbocycle [18] |

| Ring B | Cyclohexane | 6-membered saturated carbocycle [18] |

| Ring C | Cyclohexene | 6-membered with Δ⁵ double bond [1] [18] |

| Ring D | Cyclopentane | 5-membered saturated carbocycle [18] |

| Ring E | Piperidine | 6-membered nitrogen heterocycle [18] [19] |

| Ring F | Pyrrolidine | 5-membered nitrogen heterocycle [18] [19] |

Physical and Chemical Properties

Solanidine exhibits distinctive physical properties characteristic of steroidal alkaloids [22] [23] [27]. The compound appears as a white to light yellow crystalline powder with a melting point ranging from 212-214°C, though some sources report values as high as 218.5°C [22] [23] [28]. The boiling point has been determined to be 503.1°C at standard atmospheric pressure (760 mmHg) [22] [23].

The density of solanidine is approximately 1.1 grams per cubic centimeter, reflecting its compact polycyclic structure [22] [8]. The compound demonstrates a refractive index of 1.576, indicating its optical properties [22] [28]. The flash point is recorded at 223.5°C, which is important for handling and storage considerations [22] [23].

Solubility characteristics reveal that solanidine is poorly soluble in water, with a solubility of only 0.001 grams per liter at 25°C [26] [27]. This hydrophobic nature is consistent with its high lipophilicity, as indicated by a logarithmic partition coefficient (log P) of 5.59 for the octanol-water system [22] [28]. The compound demonstrates good solubility in organic solvents, particularly methanol, ethanol, and dimethyl sulfoxide [31] [5]. It shows sparingly soluble behavior in hot ethanol and is virtually insoluble in chloroform and diethyl ether [27] [31].

Chemical stability analysis indicates that solanidine is stable under normal ambient conditions but requires careful storage [23] [26]. The recommended storage temperature ranges from -20°C to +8°C to maintain chemical integrity [23] [31]. The compound is stable in neutral and basic conditions but can undergo hydrolysis under acidic conditions [27] [26].

| Physical Property | Value | Reference |

|---|---|---|

| Melting Point | 212-214°C | [22] [23] |

| Boiling Point | 503.1°C at 760 mmHg | [22] [23] |

| Density | 1.1 g/cm³ | [22] [8] |

| Flash Point | 223.5°C | [22] [23] |

| Water Solubility | 0.001 g/L at 25°C | [26] [27] |

| Log P (octanol/water) | 5.59 | [22] [28] |

| Refractive Index | 1.576 | [22] [28] |

| Storage Temperature | -20°C to +8°C | [23] [31] |

International Union of Pure and Applied Chemistry Nomenclature and Chemical Identifiers

The systematic International Union of Pure and Applied Chemistry nomenclature for solanidine follows the complex polycyclic naming conventions required for such intricate molecular architectures [1] [30] [31]. The primary systematic name is (1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.0²,¹¹.0⁵,¹⁰.0¹⁵,²³.0¹⁷,²²]tetracos-4-en-7-ol [1] [30] [31]. An alternative International Union of Pure and Applied Chemistry name used in chemical databases is (2S,4aR,4bS,6aS,6bR,7S,7aR,10S,12aS,13aS,13bS)-4a,6a,7,10-tetramethyl-2,3,4,4a,4b,5,6,6a,6b,7,7a,8,9,10,11,12a,13,13a,13b,14-icosahydro-1H-naphtho[2',1':4,5]indeno[1,2-b]indolizin-2-ol [2] [31].

The Chemical Abstracts Service has assigned the registry number 80-78-4 to solanidine, which serves as the primary identifier in chemical databases and regulatory systems [1] [2] [5] [30]. The European Community number 201-309-5 provides identification within European chemical regulations [1] [5].

Modern chemical informatics relies heavily on standardized molecular representations [32]. The International Chemical Identifier (InChI) for solanidine is InChI=1S/C27H43NO/c1-16-5-8-23-17(2)25-24(28(23)15-16)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-25,29H,5,7-15H2,1-4H3/t16-,17+,19-,20+,21-,22-,23+,24-,25-,26-,27-/m0/s1 [1] [4] [7] [31]. The corresponding InChIKey, which provides a shorter, hash-based identifier, is JVKYZPBMZPJNAJ-OQFNDJACSA-N [1] [2] [4] [31].

The Simplified Molecular-Input Line-Entry System notation for solanidine is C[C@H]1CC[C@@H]2C@HC [1] [4] [31]. This representation captures all stereochemical information in a linear text format suitable for computational analysis [32].

Additional database identifiers include PubChem Compound Identifier 65727 [1] [4], ChEBI identifier CHEBI:28374 [1], and ChEMBL identifier CHEMBL1980466 [1]. The United States Food and Drug Administration Unique Ingredient Identifier is W7801OHM8B [1] [5].

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 80-78-4 | [1] [2] [5] |

| European Community Number | 201-309-5 | [1] [5] |

| PubChem CID | 65727 | [1] [4] |

| ChEBI ID | CHEBI:28374 | [1] |

| ChEMBL ID | CHEMBL1980466 | [1] |

| UNII | W7801OHM8B | [1] [5] |

| InChI | InChI=1S/C27H43NO/c1-16-5-8-23-17(2)25-24(28(23)15-16)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-25,29H,5,7-15H2,1-4H3/t16-,17+,19-,20+,21-,22-,23+,24-,25-,26-,27-/m0/s1 | [1] [4] [31] |

| InChIKey | JVKYZPBMZPJNAJ-OQFNDJACSA-N | [1] [2] [4] |

Distribution Across Solanaceae Species

Solanidine, a steroidal alkaloid with the molecular formula C₂₇H₄₃NO, exhibits widespread distribution throughout the Solanaceae family, though its concentration and associated glycoalkaloid forms vary significantly among species [1] [2]. The compound serves as the aglycone backbone for several important glycoalkaloids, particularly alpha-solanine and alpha-chaconine, which are formed when solanidine combines with specific trisaccharide chains [3] [4].

The most economically significant solanidine-containing species is Solanum tuberosum (potato), where it forms the core structure of the primary glycoalkaloids alpha-solanine and alpha-chaconine [5] [6]. These two compounds account for over 95% of total glycoalkaloid content in cultivated potato varieties [7] [8]. Other major food crops within the family, including Solanum lycopersicum (tomato) and Solanum melongena (eggplant), contain trace amounts of solanidine-based glycoalkaloids, though their primary toxic compounds belong to different structural families [9] [10].

Among wild and semi-domesticated Solanum species, Solanum phureja demonstrates particularly interesting solanidine distribution patterns. Research has shown that this species can synthesize both solanidine-based glycoalkaloids (alpha-solanine and alpha-chaconine) and tomatidenol-based compounds (alpha-solamarine and beta-solamarine) under specific environmental conditions, particularly following light exposure [11] [12]. This dual synthesis capability distinguishes it from most cultivated potato varieties.

The Solanum nigrum complex, which includes several morphologically similar species such as S. americanum, S. chenopodioides, and S. retroflexum, shows variable solanidine glycoalkaloid profiles. Analysis of these species reveals that beta-solamargine levels range from 1.69 to 9.8 mg per gram, with S. villosum showing distinctly higher concentrations compared to S. americanum, where this compound was not detected [13]. Alpha-solamargine occurs at lower levels than beta-solamargine and was notably absent in S. chenopodioides [13].

Solanum dulcamara presents a unique distribution pattern, containing solanine in unripe fruits, solasodine in flowers, and beta-solamarine in roots [14]. This tissue-specific distribution of different alkaloid forms demonstrates the complex biosynthetic pathways operating within individual species.

The geographic distribution of solanidine-containing species reflects the family's evolutionary origins in South America. The greatest diversity of Solanum species occurs along the Andean slopes, with secondary centers of diversity in North America, Mexico, Central America, eastern Brazil, Australia, and Africa [15] [16] [17]. This distribution pattern directly influences global solanidine exposure through both wild species and cultivated crops.

Concentration in Potato and Related Crops

Quantitative analysis of solanidine concentrations in potato cultivars reveals substantial variation among varieties, with levels ranging from barely detectable amounts to concentrations exceeding recommended safety thresholds. Commercial potato varieties typically maintain alpha-solanine content below 0.2 mg per gram fresh weight under normal storage conditions [18] [19], though this can increase dramatically under stress conditions.

Indian potato cultivars demonstrate significant variation in solanidine-based glycoalkaloid content. Among the varieties analyzed, Kufri Kundan exhibited the lowest alpha-solanine content at 0.14 mg per 100 grams fresh weight, while Kufri Chamatkar contained the highest levels at 1.86 mg per 100 grams fresh weight [20]. Other low-solanine varieties include Kufri Chipsona-3 (0.24 mg/100g), Kufri Chipsona-1 (0.31 mg/100g), and Kufri Sheetman (0.33 mg/100g) [20].

International commercial varieties show even greater variation. Russet Burbank, one of the most widely cultivated potato varieties globally, can contain alpha-solanine levels ranging from 24.46 mg per 100 grams in whole potatoes under normal conditions [21]. Ranger Russet varieties have shown glycoalkaloid content ranging from 170 to 290 mg per kilogram fresh weight in peel tissue, while Russet Norkotah typically contains lower levels at approximately 94 mg per kilogram [22].

Regional growing conditions significantly influence solanidine accumulation patterns. Studies conducted in Ningxia, China, revealed that Long Number 14 variety accumulated 3.358 mg per 100 grams of alpha-solanine during the tuber growth period under film mulching conditions [23]. The same variety showed lower concentrations under open field conditions, demonstrating the impact of cultivation methods on alkaloid biosynthesis [23].

Comparative analysis of different potato varieties grown under identical conditions in Oman revealed that total glycoalkaloid content varies substantially among cultivars. Seven varieties maintained total glycoalkaloid levels below the recommended safety limit of 200 mg per kilogram, while eleven varieties exceeded this threshold [24]. This variation underscores the importance of variety selection for safe potato production.

The chaconine-to-solanine ratio also exhibits cultivar-specific patterns. Research on potato gene pools showed that this ratio ranges from a mean of 0.98 in Solanum phureja to 2.28 in Chilean Solanum tuberosum subspecies tuberosum [6]. This ratio remains relatively constant within genetically narrow cultivars but shows greater variability in ancestral taxa such as S. stenotomum and S. tuberosum subspecies andigena [6].

Environmental Factors Affecting Solanidine Accumulation

Environmental stresses represent the primary triggers for enhanced solanidine glycoalkaloid synthesis in Solanaceae plants. Light exposure emerges as the most significant environmental factor influencing solanidine accumulation, with research demonstrating that potato tubers can experience two to five-fold increases in glycoalkaloid content following illumination [18] [11] [25].

The spectral quality of light influences the magnitude of solanidine accumulation. Studies using monochromatic light sources revealed that blue and red wavelengths effectively induce both chlorophyll and glycoalkaloid accumulation, while far-red light fails to trigger synthesis [26]. Ultraviolet radiation proves particularly effective, with ultraviolet-only exposure producing the greatest solanidine increases without concurrent chlorophyll formation [27]. Commercial fluorescent lighting can increase glycoalkaloid content from 2 mg per kilogram to 74 mg per kilogram in peeled potato slices within 48 hours [28] [22].

Temperature stress significantly affects solanidine biosynthesis, though responses vary among cultivars and stress severity. Heat stress generally increases glycoalkaloid content, with controlled environment studies showing enhanced synthesis under temperatures of 40°C or higher [29] [30]. Cold stress produces variable effects, with some studies reporting increased accumulation while others show minimal impact [28] [29]. The interaction between temperature and water availability proves particularly important, as excess water combined with low temperatures during late developmental stages can enhance glycoalkaloid production [31] [29].

Drought stress consistently increases solanidine accumulation across multiple species and cultivars. Water stress triggers defensive compound synthesis as plants attempt to protect against potential herbivore damage during periods of physiological vulnerability [32] [31]. The magnitude of this response varies among cultivars, with some varieties showing significant increases while others remain relatively stable [31] [28].

Mechanical damage rapidly induces solanidine synthesis through activation of wound response pathways. Research demonstrates that cutting, bruising, and impact damage during harvest and handling can trigger rapid glycoalkaloid accumulation within 14 days of injury [31] [28] [33]. This response involves increased enzyme activity to repair cellular damage, with enhanced alkaloid synthesis serving as a protective mechanism against further injury [34] [33].

Nitrogen fertilization effects on solanidine accumulation remain controversial, with studies reporting conflicting results. Some research indicates that increased nitrogen application reduces glycoalkaloid content, while other studies show enhanced accumulation [28]. A double nitrogen rate during cultivation increased glycoalkaloid content by 10% in some varieties, suggesting cultivar-specific responses to nutrient availability [31]. The interaction between nitrogen availability and other environmental stresses may explain these contradictory findings.

Growing season length and maturity timing influence final solanidine concentrations in harvested tubers. Environmental factors that delay maturity or shorten the growing season generally increase glycoalkaloid levels [28] [35]. Early harvested tubers typically contain higher glycoalkaloid concentrations than fully mature tubers and show greater responsiveness to post-harvest light exposure [28] [22].

Storage conditions represent critical post-harvest factors affecting solanidine accumulation. Storage time emerges as one of the most significant factors, with longer storage periods correlating with higher glycoalkaloid levels until maximum concentrations are reached [28] [36]. Potatoes stored for three days at room temperature showed 62% increases in alpha-chaconine levels, while 16-day storage resulted in 300% increases [22]. Storage temperature significantly influences the rate of accumulation, with tubers stored at 1°C maintaining lower glycoalkaloid levels compared to those stored at 20°C [28] [22].

Tissue-Specific Distribution in Plants

Solanidine glycoalkaloids exhibit highly heterogeneous distribution patterns within Solanaceae plants, with concentrations varying dramatically among different tissues and organs. This uneven distribution reflects the compounds' defensive functions and the varying vulnerability of different plant parts to herbivore attack and pathogen invasion.

In potato tubers, the most economically important tissue, solanidine-based glycoalkaloids show pronounced concentration gradients from the exterior to interior regions. The tuber peel contains the highest concentrations, typically ranging from 1,500 to 2,200 mg per kilogram fresh weight [22] [37]. This represents a 100-fold concentration difference compared to the inner flesh, which typically contains only 12-20 mg per kilogram under normal storage conditions [18] [22].

The eye regions of potato tubers represent zones of particularly high metabolic activity and correspondingly elevated solanidine concentrations. These areas, which contain dormant buds capable of sprouting, accumulate glycoalkaloids as protective compounds against potential threats [19] [28]. When sprouting occurs, the emerging sprouts contain some of the highest solanidine concentrations found in any plant tissue [36] [38].

Cortex and periderm tissues in potato tubers serve as primary sites of glycoalkaloid synthesis. The parenchyma cells within these regions contain the biosynthetic machinery necessary for converting cholesterol precursors into complex steroidal glycoalkaloids [19]. These tissues respond rapidly to environmental stresses, particularly light exposure and mechanical damage, by increasing alkaloid production [26] [36].

Above-ground vegetative tissues generally contain higher solanidine concentrations than storage organs. Potato leaves and stems maintain elevated glycoalkaloid levels as part of their natural defense systems against herbivores and pathogens [39] [22] [40]. Research indicates that most solanine occurs in leaves and stems, with relatively lower concentrations in tubers under normal growing conditions [39].

Reproductive tissues show variable solanidine content depending on species and developmental stage. Flowers of various Solanum species contain moderate to high concentrations of steroidal alkaloids, though the specific compounds may differ from those found in vegetative tissues [41] [14]. In Solanum dulcamara, flowers specifically accumulate solasodine rather than solanidine-based compounds [14].

Root tissues typically contain the lowest solanidine concentrations among all plant organs. Studies of nightshade family plants indicate that roots, shoots, and mature fruits maintain relatively low alkaloid content compared to actively growing aerial tissues [40] [38]. However, some species like S. dulcamara concentrate specific alkaloids such as beta-solamarine in root tissues [14].

Fruit tissues demonstrate development-dependent solanidine distribution patterns. Unripe fruits generally contain higher glycoalkaloid concentrations than mature fruits, with green fruits showing particularly elevated levels [40] [38]. As fruits mature and ripen, solanidine concentrations typically decrease, though the extent of this reduction varies among species and environmental conditions.

Mass spectrometry imaging studies have revealed the precise spatial distribution of solanidine glycoalkaloids within potato tubers during storage. These investigations demonstrate that sprout tissues consistently show the highest concentrations, followed by periderm regions, with medulla (inner tissue) maintaining the lowest levels [36] [42]. The growth rate and relative accumulation of different glycoalkaloid forms vary among these tissue types, with sprout and periderm tissues showing significantly higher biosynthetic activity than interior medulla [36].

Quantitative Variation Among Cultivars

Substantial quantitative variation in solanidine content exists among potato cultivars, reflecting both genetic diversity and differential responses to environmental conditions. This variation has important implications for food safety, plant breeding programs, and agricultural management practices.

Genetic factors represent the primary determinant of baseline solanidine concentrations in potato cultivars. Breeding programs routinely screen promising clones for glycoalkaloid content before releasing new varieties, with most commercial cultivars selected to maintain total glycoalkaloid levels below 200 mg per kilogram fresh weight under normal conditions [28] [29]. However, significant variation exists even among commercially accepted varieties.

Low-solanidine cultivars include several varieties that consistently maintain minimal glycoalkaloid content across different growing conditions. Kufri Kundan represents one of the lowest solanidine-accumulating varieties, with alpha-solanine content of only 0.14 mg per 100 grams fresh weight [20]. Other low-accumulating varieties include Kufri Chipsona-3 (0.24 mg/100g), Kufri Chipsona-1 (0.31 mg/100g), and Kufri Sheetman (0.33 mg/100g) [20]. These varieties offer advantages for processing applications where minimal glycoalkaloid content is essential.

High-solanidine cultivars demonstrate significantly elevated baseline concentrations and greater responsiveness to environmental stresses. Kufri Chamatkar accumulates alpha-solanine at 1.86 mg per 100 grams fresh weight, representing more than ten-fold higher concentration than the lowest varieties [20]. Kufri Badshah (1.68 mg/100g) and Kufri Himalini (1.44 mg/100g) also show elevated baseline levels [20]. These varieties require careful handling and storage to prevent glycoalkaloid accumulation beyond safe consumption levels.

International varieties exhibit even greater quantitative variation. Russet Burbank, widely used for French fry production, can accumulate alpha-solanine levels of 24.46 mg per 100 grams in whole potatoes [21]. This represents nearly 175-fold higher concentration than Kufri Kundan, demonstrating the dramatic range of solanidine accumulation potential among commercial cultivars.

Stress responsiveness varies significantly among cultivars, with some varieties showing minimal glycoalkaloid increases under adverse conditions while others exhibit dramatic accumulation. Magnum Bonum consistently demonstrates approximately three times higher solanidine accumulation after light exposure compared to Bintje, with average concentrations of 629 mg per kilogram versus 214 mg per kilogram respectively [43]. This difference persists across multiple growing seasons and represents a genetically stable trait.

Princess variety shows intermediate stress responsiveness, with light-induced glycoalkaloid accumulation averaging 452 mg per kilogram [43]. While this represents a significant increase from baseline levels, it remains substantially below the extreme accumulation observed in Magnum Bonum. These consistent differences in stress responsiveness provide valuable information for cultivar selection in different production environments.

Regional adaptation influences cultivar-specific solanidine accumulation patterns. Studies conducted across different geographic regions reveal that the same cultivars can show varying glycoalkaloid levels depending on local growing conditions. Long Number 14 variety showed higher solanidine content in arid regions compared to more temperate areas, possibly due to enhanced stress conditions favoring alkaloid synthesis [23].

Cultivation method interactions with genetic variation create additional layers of quantitative differences among cultivars. Under film mulching conditions, Zhong Number 20 variety maintained the lowest mature solanidine content at 0.021 mg per 100 grams [23]. However, under open field conditions, Long Number 14 showed the lowest accumulation, demonstrating genotype-by-environment interactions in alkaloid biosynthesis.

Processing variety considerations require particular attention to quantitative solanidine variation. Varieties destined for French fry or chip production must maintain low glycoalkaloid levels to prevent bitter flavors and potential health concerns. Russet Norkotah typically contains approximately 94 mg per kilogram in peel tissue, making it more suitable for processing applications than higher-accumulating varieties [22].

Storage stability varies among cultivars, with some varieties maintaining stable solanidine levels during extended storage while others show progressive accumulation. This variation influences decisions regarding storage duration and conditions for different cultivars, with high-accumulating varieties requiring more stringent storage management to prevent exceeding safety thresholds.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

H302 (92.68%): Harmful if swallowed [Warning Acute toxicity, oral];

H413 (92.68%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant